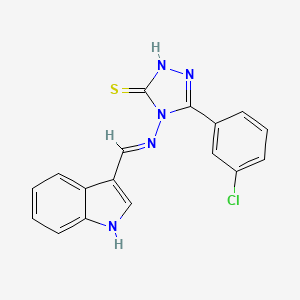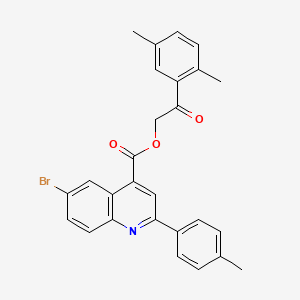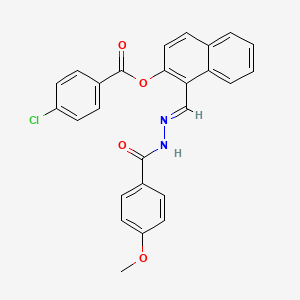![molecular formula C24H22BrN3O6S B15085844 [2-methoxy-4-[(E)-[[2-[(4-methylphenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate CAS No. 477729-05-8](/img/structure/B15085844.png)
[2-methoxy-4-[(E)-[[2-[(4-methylphenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-methoxy-4-[(E)-[[2-[(4-methylphenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate: is a complex organic compound with a molecular formula of C29H24BrN3O6S . This compound is notable for its intricate structure, which includes a bromobenzoate group, a methoxy group, and a sulfonylamino group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-methoxy-4-[(E)-[[2-[(4-methylphenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate typically involves multiple steps:
Formation of the hydrazone: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form a hydrazone.
Introduction of the sulfonylamino group: This is achieved by reacting the hydrazone with a sulfonyl chloride derivative.
Coupling with 3-bromobenzoic acid: The final step involves the esterification of the intermediate product with 3-bromobenzoic acid under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro or sulfonyl groups, converting them into amines or sulfides.
Substitution: The bromine atom in the benzoate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or sulfides.
Substitution: Formation of substituted benzoates with various nucleophiles.
科学的研究の応用
Chemistry:
- Used as a reagent in organic synthesis to introduce specific functional groups.
- Acts as a precursor for the synthesis of more complex molecules.
Biology:
- Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of [2-methoxy-4-[(E)-[[2-[(4-methylphenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
- [2-methoxy-4-[(E)-[[2-[(4-methylphenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]phenyl] acetate
- [2-methoxy-4-[(E)-[[2-[(4-methylphenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]phenyl] benzoate
Uniqueness:
- The presence of the bromine atom in the benzoate group distinguishes [2-methoxy-4-[(E)-[[2-[(4-methylphenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate from its analogs. This bromine atom can participate in unique substitution reactions, providing access to a wider range of derivatives.
- The combination of methoxy, sulfonylamino, and bromobenzoate groups imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
477729-05-8 |
|---|---|
分子式 |
C24H22BrN3O6S |
分子量 |
560.4 g/mol |
IUPAC名 |
[2-methoxy-4-[(E)-[[2-[(4-methylphenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C24H22BrN3O6S/c1-16-6-9-20(10-7-16)35(31,32)27-15-23(29)28-26-14-17-8-11-21(22(12-17)33-2)34-24(30)18-4-3-5-19(25)13-18/h3-14,27H,15H2,1-2H3,(H,28,29)/b26-14+ |
InChIキー |
POUKMIWLFRSPHZ-VULFUBBASA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 2-(4-bromobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15085789.png)
![6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B15085792.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15085798.png)

![(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15085803.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B15085806.png)




![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetohydrazide](/img/structure/B15085826.png)
![N-benzyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15085828.png)
![4-(2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzamide](/img/structure/B15085832.png)
![5-[4-(Dimethylamino)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15085841.png)
